molecular formula C19H14BrN3O3S2 B2658624 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-07-3

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2658624
CAS No.: 850916-07-3
M. Wt: 476.36
InChI Key: DWFSOBCYEMEKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) source . BTK is a crucial cytoplasmic enzyme in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells source . By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor effectively blocks downstream signaling, leading to the suppression of B-cell proliferation, cytokine production, and antibody release source . Its primary research value lies in the investigation of B-cell-mediated pathologies, making it a critical tool for probing the mechanisms of autoimmune diseases such as rheumatoid arthritis and lupus, as well as certain B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma source . Researchers utilize this compound to dissect BTK-specific signaling networks in cellular models and to evaluate the therapeutic potential of BTK inhibition in preclinical studies.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S2/c20-13-3-1-12(2-4-13)11-28-19-21-16-9-10-27-17(16)18(24)22(19)14-5-7-15(8-6-14)23(25)26/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSOBCYEMEKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a condensation reaction between a thieno derivative and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the 4-Bromophenylmethylsulfanyl Group: The 4-bromophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a 4-bromophenylmethyl halide with a thiol derivative in the presence of a base.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, between a 4-nitrophenylboronic acid and a halogenated thieno[3,2-d]pyrimidin-4-one derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Studies have reported that certain derivatives are more potent than standard inhibitors like semaxanib .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has also demonstrated antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and shown promising results in inhibiting growth.

Case Studies

  • In Vivo Studies : In one study involving a mouse model of melanoma, thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit tumor growth and metastasis. The results indicated significant reductions in tumor size and vascularization compared to control groups, suggesting potential for therapeutic application in cancer treatment .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Summary of Applications

Application TypeDescription
Anticancer Inhibition of VEGFR-2; potential use in melanoma treatment; significant tumor growth inhibition observed in studies.
Antimicrobial Effective against various bacterial strains; potential for developing new antibiotics.
Mechanism Insights Induction of apoptosis; modulation of signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Electronic Comparison

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(4-BrPhCH2S), 3-(4-NO2Ph) ~449.4* Strong EWGs (Br, NO2); potential for π-π stacking and hydrogen bonding
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-BrPhCH2S), 3-(4-FPh) 449.4 Fluoro substituent (moderate EWG); reduced steric hindrance vs. NO2
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-MePhCH2S), 3-(4-NO2Ph) ~419.4 Methyl group (electron donor); may reduce metabolic stability
7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one 7-(4-BrPh), no 2- or 3-substituents 307.17 Minimal substitution; lower molecular weight; reduced bioactivity potential
3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 3-(4-ClPh), 2-(ClPhCOCH2S) ~529.8 Chlorine substituents; extended benzothieno ring system

*Calculated based on molecular formula C₁₉H₁₅BrN₃O₃S₂.

Key Findings :

In contrast, the 4-fluorophenyl analog () has weaker EWG effects, which may reduce potency but improve solubility . The 4-methylphenyl variant () introduces an electron-donating group, which could diminish target affinity but enhance metabolic stability in some cases .

Biological Activity Trends :

  • QSAR studies () highlight that electronic parameters (e.g., Hammett σ values) of 2- and 3-substituents correlate strongly with antihyperlipaemic activity. The target compound’s nitro and bromo groups likely contribute to higher activity compared to methyl or hydrogen substituents .
  • Analgesic activity () is observed in 3-substituted derivatives, suggesting the 4-nitrophenyl group in the target compound may confer similar properties .

Synthetic Challenges and Yields: Compounds with bulky substituents (e.g., 4o in ) show lower yields (19%) due to steric hindrance during cyclization. The target compound’s 4-bromophenylmethylsulfanyl group may pose similar challenges . Scalable synthesis of the thieno[3,2-d]pyrimidin-4-one core () achieves ~80% yield, indicating efficient core formation but variable functionalization efficiency .

The tetrahydrobenzothieno derivatives () introduce additional rings, improving membrane permeability but complicating synthesis .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory activities based on existing literature.

Chemical Structure and Properties

  • Molecular Formula : C19H14BrN3O3S2
  • Molecular Weight : 476.4 g/mol
  • CAS Number : 687566-89-8

The compound features a thieno[3,2-d]pyrimidin core structure, which is known for various biological activities. The presence of bromine and nitro groups enhances its reactivity and potential biological efficacy.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound shows significant in vitro activity against various pathogens. A review of pyrimidine derivatives indicates that compounds with a similar structure exhibit antibacterial and antifungal activities:

  • Antibacterial Activity : Studies have shown that certain pyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural analogs have shown promising antifungal effects, with inhibition rates exceeding 50% against Fusarium oxysporum .

Anticancer Activity

Research into thienopyrimidine derivatives has revealed their potential as anticancer agents. Compounds similar to This compound have been noted for their ability to induce apoptosis in cancer cells:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For example, studies have indicated that thienopyrimidine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth .
  • Cell Line Studies : In vitro studies using cancer cell lines such as Caco-2 have shown that certain derivatives can significantly decrease cell viability by over 30%, suggesting potent anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives is another area of interest. Compounds within this class have been reported to modulate inflammatory pathways effectively:

  • Cytokine Inhibition : Some studies indicate that these compounds can reduce the production of pro-inflammatory cytokines, which plays a crucial role in chronic inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thienopyrimidine derivatives and evaluated their antimicrobial activity. The results showed that modifications in the phenyl groups significantly influenced the antibacterial potency .
  • Structure-Activity Relationship (SAR) : Research has established SAR for pyrimidine derivatives indicating that specific substitutions enhance biological activity. For example, the introduction of halogen atoms like bromine increases antimicrobial efficacy .

Q & A

Q. How can this compound’s pharmacological profile be integrated into a broader theoretical framework for drug discovery?

  • Methodological Answer : Align findings with established frameworks like Lipinski’s Rule of Five (molecular weight <500, logP <5) and the “privileged scaffold” concept for heterocycles. Link mechanistic data (e.g., kinase inhibition) to disease pathways (e.g., angiogenesis in cancer) via systems biology tools (KEGG pathway mapping) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.